5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
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Biological Activity
The compound 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4OS, and it features a thiazolo[3,2-b][1,2,4]triazole core structure. The presence of various functional groups such as piperazine and thiophene suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- IC50 Values : In vitro studies showed that derivatives of thiazolo[3,2-b][1,2,4]triazoles could inhibit cancer cell proliferation with IC50 values ranging from 5 to 30 µM against various cancer cell lines such as HeLa and HepG2 .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Related compounds have demonstrated:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 1 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Interference with Cell Signaling Pathways : Compounds that incorporate furan and thiophene rings often modulate pathways related to cell survival and apoptosis.
Study 1: Anticancer Properties
A study focused on the anticancer effects of thiazole derivatives demonstrated that the incorporation of piperazine significantly enhanced cytotoxicity against HeLa cells. The study reported an IC50 value of approximately 15 µM for a closely related compound .
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of furan-containing compounds. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 250 µg/mL .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-2-22-7-9-23(10-8-22)15(14-6-4-12-27-14)16-18(25)24-19(28-16)20-17(21-24)13-5-3-11-26-13/h3-6,11-12,15,25H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJNMKYHWFZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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